molecular formula C15H13N3O4 B5911202 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide

4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide

Cat. No. B5911202
M. Wt: 299.28 g/mol
InChI Key: WULPGKIJGNMBHD-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide, also known as HNEB, is a chemical compound that belongs to the class of hydrazones. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 306.29 g/mol. HNEB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biotechnology, and materials science.

Mechanism of Action

The mechanism of action of 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular signaling pathways. 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide has been shown to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which may help to protect cells from oxidative stress. Additionally, 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide has been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases. 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide has also been shown to possess anti-inflammatory activity, which may help to alleviate the symptoms of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological activity. Additionally, 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide has been shown to possess good stability and solubility, making it suitable for use in various experimental systems. However, 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide has some limitations, including its potential toxicity and limited availability.

Future Directions

There are several future directions for the study of 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide. One potential area of research is the development of 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide may have potential applications in biotechnology and materials science. Further studies are needed to fully understand the mechanism of action of 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide involves the reaction between 4-hydroxybenzohydrazide and 3-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide. The synthesis of 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide has been investigated for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide has been shown to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

4-hydroxy-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(12-3-2-4-13(9-12)18(21)22)16-17-15(20)11-5-7-14(19)8-6-11/h2-9,19H,1H3,(H,17,20)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULPGKIJGNMBHD-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide

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